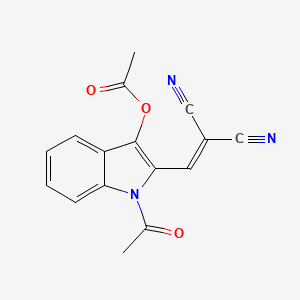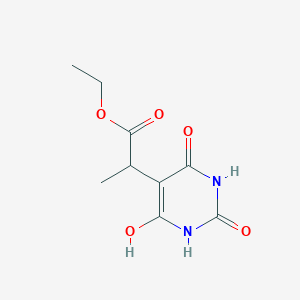
ethyl 2-(2,4,6-trihydroxypyriMidin-5-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate is a chemical compound with the molecular formula C9H12N2O5 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate typically involves the reaction of 2,4,6-trihydroxypyrimidine with ethyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrimidine ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Carboxylic acid derivatives.
科学的研究の応用
Ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups on the pyrimidine ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological targets.
類似化合物との比較
Ethyl 2-(2,4,6-trihydroxypyrimidin-5-yl)propanoate can be compared with other pyrimidine derivatives, such as:
2,4,6-Trihydroxypyrimidine: Lacks the ethyl ester group, making it less lipophilic.
Ethyl 2-(2,4-dihydroxypyrimidin-5-yl)propanoate: Lacks one hydroxyl group, potentially altering its reactivity and biological activity.
Ethyl 2-(2,4,6-trihydroxy-5-methylpyrimidin-5-yl)propanoate: Contains a methyl group, which may affect its steric properties and interactions with molecular targets.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H12N2O5 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC名 |
ethyl 2-(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)propanoate |
InChI |
InChI=1S/C9H12N2O5/c1-3-16-8(14)4(2)5-6(12)10-9(15)11-7(5)13/h4H,3H2,1-2H3,(H3,10,11,12,13,15) |
InChIキー |
QXDKWPKOWISHSL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)C1=C(NC(=O)NC1=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




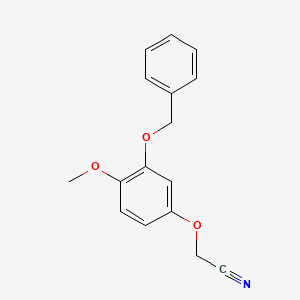
![[2-Fluoro-6-(methoxycarbonyl)pyridin-3-yl]boronic acid](/img/structure/B11758411.png)
![1-Methyl-2-oxabicyclo[2.1.1]hexane-4-carbaldehyde](/img/structure/B11758416.png)
![tert-Butyl 5-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11758428.png)
![2,4,7-Trichloropyrido[4,3-d]pyrimidine](/img/structure/B11758436.png)
![(S)-3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2(1H)-one hydrochloride](/img/structure/B11758440.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758471.png)
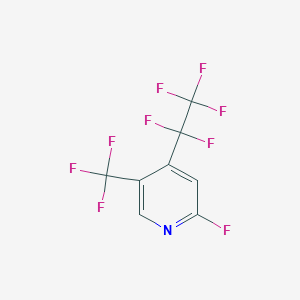

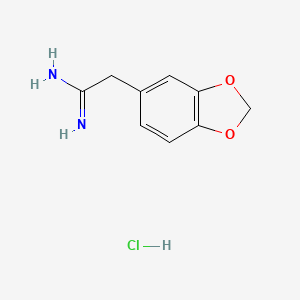
![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B11758501.png)
